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Compound of Interest

Compound Name: 7-Chloro-1,5-naphthyridin-3-amine

CAS No.: 2007920-59-2

Cat. No.: B3032498 Get Quote

Executive Summary
7-Chloro-1,5-naphthyridin-3-amine (CAS: 2007920-59-2) represents a critical scaffold in

medicinal chemistry, particularly in the development of tyrosine kinase inhibitors and

antibacterial agents. Its structure—a fused bicyclic aromatic system containing two nitrogen

atoms, an electron-withdrawing chlorine, and an electron-donating amine—presents unique

spectroscopic challenges.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) signatures for this compound. It is designed to assist

analytical chemists and synthetic researchers in structural validation and impurity profiling.

Part 1: Structural Analysis & Numbering
Before interpreting spectra, we must establish the IUPAC numbering system to ensure

accurate assignment. The 1,5-naphthyridine core consists of two fused pyridine rings with

nitrogen atoms at positions 1 and 5.

Structural Descriptors[1][2][3][4][5][6]
Formula:

Molecular Weight: 179.61 g/mol
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Exact Mass: 179.025 (for

)

Symmetry:

(Asymmetric). All aromatic protons are chemically equivalent only to themselves; no
symmetry plane exists.

Graphviz: Structural Numbering & Logic
The following diagram illustrates the atomic numbering and the electronic environments

influencing chemical shifts.
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Caption: IUPAC numbering of 7-Chloro-1,5-naphthyridin-3-amine showing substituent

electronic effects.

Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of the molecular formula and the

presence of the halogen.

Ionization Mode
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Recommended Method: ESI+ (Electrospray Ionization, Positive mode).

Reasoning: The molecule contains three basic nitrogen atoms (pyridine-like N1, N5, and the

exocyclic amine). It will readily protonate to form

.

Isotopic Pattern (The Chlorine Rule)
The most distinct feature of this spectrum is the chlorine isotope signature. Chlorine exists

naturally as

(75.8%) and

(24.2%).

M+H Peak (

): m/z ~180.03

M+2+H Peak (

): m/z ~182.03

Intensity Ratio: The height of the M+2 peak should be approximately 33% (1/3) of the M

peak. Any deviation suggests interference or lack of chlorine.

Fragmentation Pathway (MS/MS)
In tandem MS (MS/MS), the parent ion (m/z 180) will undergo characteristic losses.
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Fragment Ion (m/z) Loss Mechanism

180.0 Parent Protonated molecular ion.

145.0 (Cl)

Homolytic cleavage of the C-Cl

bond (common in

heteroaromatics).

153.0 (HCN)

Collapse of the pyridine ring

(loss of HCN from N1/C2 or

N5/C6).

118.0 (Cl + HCN)
Sequential loss of Chlorine

and HCN.

Part 3: NMR Spectroscopy Guide
Solvent Selection:DMSO-d6 is the standard solvent. Chloroform-d (

) may cause solubility issues or broadening of the amine protons due to hydrogen bonding.

H NMR Assignment (Predictive Analysis)
The 1,5-naphthyridine core is electron-deficient. However, the 3-amino group donates electron

density into Ring A, while the 7-chloro group withdraws density from Ring B.
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Proton Position Multiplicity
Est.[1] Shift
(ppm)

Coupling (

)

Structural
Logic

NH Exocyclic Broad Singlet 5.8 - 6.5 -

Exchangeabl

e protons.

Chemical

shift varies

with

concentration

/water.[2]

H2 Ring A Singlet (d) 8.2 - 8.4 Hz

to N1

(deshielded),

but ortho to

NH

(shielded).

H4 Ring A Singlet (d) 7.1 - 7.4 Hz

Ortho to NH

(strongly

shielded).

Most upfield

aromatic

signal.

H6 Ring B Doublet 8.7 - 8.9 Hz

to N5. Most

deshielded

proton.

H8 Ring B Doublet 8.1 - 8.3 Hz

to Cl. Meta

coupling to

H6 is

characteristic.

Key Diagnostic Feature: Look for the H4 signal. It will be significantly upfield (lower ppm)

compared to the other aromatic protons due to the strong electron-donating effect of the
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neighboring amine.

C NMR Considerations
Total Carbons: 8 signals expected.

C-Cl Carbon (C7): Typically appears ~150-155 ppm but often has lower intensity due to lack

of NOE and coupling to the quadrupole Cl nucleus.

C-NH

Carbon (C3): Upfield shift relative to unsubstituted carbons due to resonance (

ppm).

Part 4: Experimental Protocols
Protocol A: Sample Preparation for Trace Analysis
To ensure high-resolution spectra without artifacts:

Mass Measurement: Weigh 5–10 mg of 7-Chloro-1,5-naphthyridin-3-amine.

Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

Note: Use an ampoule to ensure dryness. Water peaks in DMSO (3.33 ppm) can obscure

aromatic signals if the sample is wet.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube.

Acquisition:

Set relaxation delay (

) to

seconds to allow full relaxation of the isolated H2/H4 protons.

Acquire 64 scans for high S/N ratio.
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Protocol B: Purity Assessment Workflow
This workflow integrates MS and NMR to validate the compound for biological testing.

Crude Sample

LC-MS (ESI+)

M+H = 180?
Cl Pattern 3:1?

1H NMR (DMSO-d6)

Yes

Prep-HPLC / Recrystallize

No

Integration Correct?
No solvent traps?

Release for Assay

Yes No (Impure)
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Click to download full resolution via product page

Caption: Integrated Analytical Workflow for Purity Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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